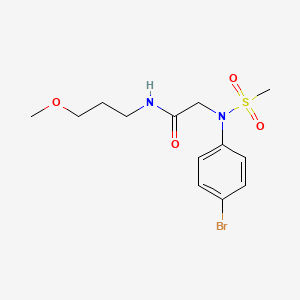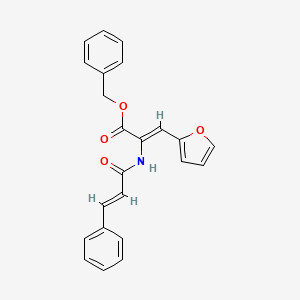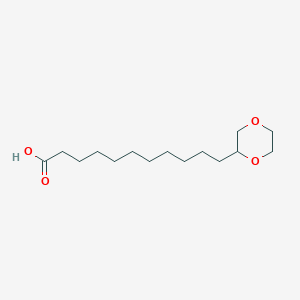![molecular formula C17H19ClO3 B5223685 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5223685.png)
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the mechanism of action and physiological effects of β2-adrenergic receptors.
Wirkmechanismus
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 selectively blocks β2-adrenergic receptors by binding to the receptor site and preventing the binding of endogenous ligands, such as epinephrine and norepinephrine. This blocks downstream signaling pathways, such as the cAMP pathway, leading to a decrease in intracellular cAMP levels. The blockade of β2-adrenergic receptors has various physiological effects, such as bronchoconstriction, decreased cardiac output, and decreased glucose metabolism.
Biochemical and Physiological Effects
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 has various biochemical and physiological effects, depending on the tissue and cell type. In bronchial smooth muscle cells, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 blocks β2-adrenergic receptors and causes bronchoconstriction. In cardiac cells, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 decreases the contractility and heart rate by blocking β2-adrenergic receptors. In adipocytes, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 decreases lipolysis by blocking β2-adrenergic receptors. In skeletal muscle cells, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 decreases glucose uptake and metabolism by blocking β2-adrenergic receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is a selective β2-adrenergic receptor antagonist, which makes it an ideal tool to study the physiological effects of β2-adrenergic receptors. Its selectivity allows researchers to block β2-adrenergic receptors without affecting other adrenergic receptors. However, its selectivity also limits its use in studying the physiological effects of other adrenergic receptors. 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is also limited by its solubility and stability, which can affect its potency and efficacy in experiments.
Zukünftige Richtungen
There are many future directions for the use of 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 in scientific research. One direction is the study of the role of β2-adrenergic receptors in cancer progression and metastasis. Another direction is the study of the role of β2-adrenergic receptors in the immune system and inflammation. 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 can also be used to study the physiological effects of β2-adrenergic receptors in different tissues and cell types. Finally, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 can be used to develop new drugs that selectively target β2-adrenergic receptors for the treatment of various diseases.
Synthesemethoden
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 can be synthesized using a multistep process starting from 3-methylbenzene. The synthesis involves the reaction of 3-methylbenzene with chloroacetyl chloride to form 1-chloro-3-methylbenzene. The intermediate is then reacted with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a base to form the final product, 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551.
Wissenschaftliche Forschungsanwendungen
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is widely used in scientific research to study the mechanism of action and physiological effects of β2-adrenergic receptors. It is used as a tool to block β2-adrenergic receptors selectively and study the downstream signaling pathways. 1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene 118,551 is also used to study the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism.
Eigenschaften
IUPAC Name |
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-12-7-8-15(16(11-12)19-3)20-9-10-21-17-13(2)5-4-6-14(17)18/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNJAVMXMVAGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC=C2Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)




![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![N-[1-(1-adamantyl)ethyl]-4-aminobenzamide](/img/structure/B5223653.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)

![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)
